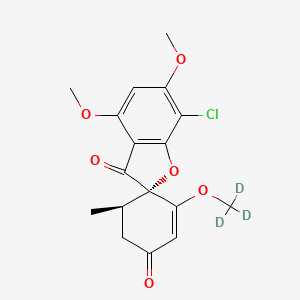

Griseofulvin-d3

Übersicht

Beschreibung

Griseofulvin-d3 ist eine deuterierte Form von Griseofulvin, einem Antimykotikum, das hauptsächlich zur Behandlung von Dermatophytose-Infektionen eingesetzt wird. Die Deuteriumatome in this compound ersetzen drei Wasserstoffatome, wodurch es als interner Standard in der Massenspektrometrie zur Quantifizierung von Griseofulvin nützlich ist .

Wissenschaftliche Forschungsanwendungen

Griseofulvin-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Griseofulvin verwendet.

Biologie: Wird auf seine Auswirkungen auf die Mikrotubuli-Dynamik und die Zellteilung untersucht.

Medizin: Wird auf seine potenzielle Verwendung in der Krebstherapie untersucht, da es die Mitose stören kann.

Industrie: Wird bei der Entwicklung von Antimykotika-Formulierungen und als Referenzstandard in der Qualitätskontrolle verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Tubulin, einem Protein, das ein Schlüsselbestandteil von Mikrotubuli ist. Diese Bindung stört die normale Funktion von Mikrotubuli, wodurch die Zellteilung und Mitose gehemmt werden. Die Verbindung stört die Bildung der mitotischen Spindel, was zu einem Zellzyklus-Stillstand in der Metaphase führt .

Wirkmechanismus

Target of Action

Griseofulvin-d3 primarily targets microtubules within fungal cells . Microtubules are key components of the cell’s cytoskeleton and play a crucial role in cell division . This compound binds to alpha and beta tubulin , the building blocks of microtubules .

Mode of Action

This compound is a fungistatic agent, meaning it inhibits the growth of fungi rather than killing them outright . It achieves this by disrupting the function of spindle and cytoplasmic microtubules . By binding to alpha and beta tubulin, this compound induces conformational changes that inhibit fungal cell mitosis and nuclear acid synthesis .

Biochemical Pathways

This compound affects the cell division cycle of fungal cells . By disrupting microtubule function, it interferes with the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the fungal cells from dividing and proliferating .

Pharmacokinetics

The pharmacokinetic properties of this compound have been improved through complexation with HP-γ-cyclodextrin . This complexation increases the water solubility of this compound by 477 times compared to this compound alone . In an in vivo dog pharmacokinetic study, the maximum concentration (Cmax) increased from 0.52 µg/mL to 0.72 µg/mL, and the area under the curve (AUC0–12) increased from 1.55 μg·h/mL to 2.75 μg·h/mL . The clearance changed from 51.78 L/kg/h to 24.16 L/kg/h, and the half-life time was extended from 0.81 h to 1.56 h .

Result of Action

The primary result of this compound’s action is the inhibition of fungal cell division, leading to a halt in the growth and proliferation of the fungus . This makes this compound an effective treatment for various fungal infections . Additionally, this compound has shown potential in disrupting mitosis and cell division in human cancer cells and arresting hepatitis C virus replication .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the complexation of this compound with HP-γ-cyclodextrin, a process facilitated by supercritical carbon dioxide, significantly improves its water solubility .

Biochemische Analyse

Biochemical Properties

Griseofulvin-d3 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind to fungal microtubules, interfering with their function and inhibiting mitosis . This compound interacts with alpha and beta tubulin, which are essential components of the microtubule structure . This binding disrupts the polymerization of microtubules, leading to the inhibition of fungal cell division . Additionally, this compound has been shown to interact with cytokeratin intermediate filament proteins (K8 and K18), which may contribute to its effects on cellular structure and function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts mitosis by binding to microtubules and inhibiting their polymerization . This leads to the formation of multinucleate cells and ultimately cell death . In human cells, this compound has been shown to disrupt mitosis and cell division, particularly in cancer cells . It also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with microtubules and other cellular structures . These effects can lead to changes in cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to alpha and beta tubulin, interfering with the function of spindle and cytoplasmic microtubules . This binding inhibits the polymerization of microtubules, preventing the formation of the mitotic spindle and leading to the inhibition of cell division . Additionally, this compound has been shown to inhibit the replication of hepatitis C virus by interfering with microtubule polymerization in human cells . These interactions at the molecular level contribute to the compound’s antifungal and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable, but its degradation products can interact with cellular structures and influence cellular function . Long-term studies have shown that this compound can lead to the formation of Mallory bodies in hepatocytes, which are associated with liver injury . Additionally, sustained release formulations of this compound have been developed to provide long-term therapeutic effects in preclinical models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound is effective in treating dermatophyte infections in various animal species . At higher doses, it can cause toxic or adverse effects, including gastrointestinal upset, changes in blood cell production, and liver injury . The threshold effects observed in these studies indicate that careful dosage management is necessary to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized by the liver, where it undergoes hydroxylation and demethylation to form active metabolites . These metabolites can interact with cytokeratin intermediate filament proteins, contributing to the compound’s effects on cellular structure and function . Additionally, this compound can influence metabolic flux and metabolite levels by interacting with enzymes involved in its metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to keratin precursor cells, where it binds to keratin and persists in the stratum corneum . This binding makes it resistant to fungal invasion and allows for its therapeutic effects in treating dermatophyte infections . This compound is also transported through energy-dependent processes and can accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the microtubules and cytoskeletal structures of cells. It binds to alpha and beta tubulin, interfering with microtubule function and inhibiting mitosis . This localization is essential for its antifungal and anticancer properties, as it disrupts the formation of the mitotic spindle and prevents cell division . Additionally, this compound can interact with cytokeratin intermediate filament proteins, influencing cellular structure and function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Griseofulvin-d3 kann durch Deuterierung von Griseofulvin synthetisiert werden. Das Verfahren beinhaltet den Austausch von Wasserstoffatomen gegen Deuteriumatome. Dies kann unter bestimmten Bedingungen unter Verwendung deuterierter Reagenzien erreicht werden. Zum Beispiel kann Griseofulvin mit deuteriertem Methanol (CD3OD) in Gegenwart eines Katalysators behandelt werden, um den Austausch zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung deuterierter Lösungsmittel und Katalysatoren, um den effizienten Austausch von Wasserstoffatomen gegen Deuterium zu gewährleisten. Das Endprodukt wird dann gereinigt, um den gewünschten Deuterierungsgrad und die gewünschte Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Griseofulvin-d3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an bestimmten Positionen am Molekül auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom (Br2) oder Chlor (Cl2) unter kontrollierten Bedingungen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Griseofulvin: Die nicht-deuterierte Form von Griseofulvin-d3, die als Antimykotikum verwendet wird.

6-Desmethylgriseofulvin: Ein Metabolit von Griseofulvin mit ähnlichen antimykotischen Eigenschaften.

4-Desmethylgriseofulvin: Ein weiterer Metabolit mit antimykotischer Aktivität

Einzigartigkeit

This compound ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, wodurch es besonders nützlich als interner Standard in der analytischen Chemie ist. Die Deuteriumatome liefern einen eindeutigen Massenunterschied, der eine präzise Quantifizierung von Griseofulvin in verschiedenen Proben ermöglicht .

Eigenschaften

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-BCBJJHLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

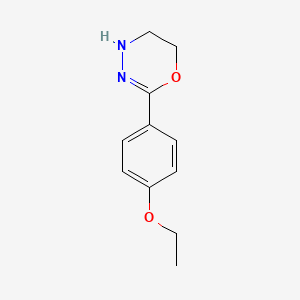

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)